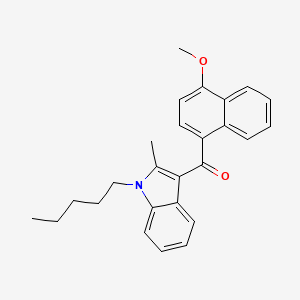

![molecular formula C15H13Cl2N3O2 B608335 Ethyl 3-[(E)-2-Amino-1-Cyanoethenyl]-6,7-Dichloro-1-Methyl-1h-Indole-2-Carboxylate](/img/structure/B608335.png)

Ethyl 3-[(E)-2-Amino-1-Cyanoethenyl]-6,7-Dichloro-1-Methyl-1h-Indole-2-Carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

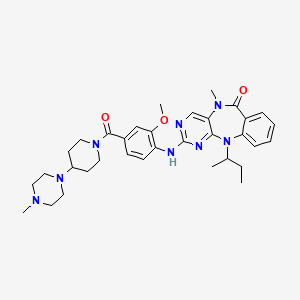

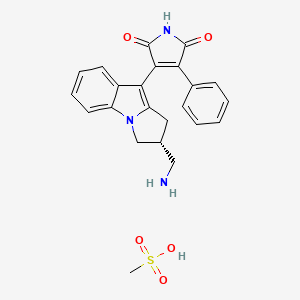

KH-CB19 ist ein potenter und hochspezifischer Inhibitor der CDC2-ähnlichen Kinase-Isoformen 1 und 4 (CLK1 und CLK4). Er hat eine signifikante Wirksamkeit bei der Hemmung dieser Kinasen gezeigt, die eine entscheidende Rolle bei der Regulation des alternativen Spleißens von prä-messenger-RNA spielen. Die Verbindung hat eine Summenformel von C15H13Cl2N3O2 und ein Molekulargewicht von 338,19 g/mol .

Herstellungsmethoden

KH-CB19 wird durch eine Reihe chemischer Reaktionen unter Verwendung von Dichlorindolylenaminonitril synthetisiert. Der Syntheseweg umfasst typischerweise die Reaktion von 6,7-Dichlor-1-methyl-1H-indol-2-carbonsäure mit Ethylchlorformiat zur Bildung eines Zwischenprodukts, das dann mit 2-Amino-1-cyanovinyl umgesetzt wird, um das Endprodukt zu erhalten . Die Reaktionsbedingungen beinhalten die Verwendung von organischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) und spezifische Temperaturkontrollen, um die Reinheit und Ausbeute der Verbindung zu gewährleisten.

Vorbereitungsmethoden

KH-CB19 is synthesized through a series of chemical reactions involving dichloroindolyl enaminonitrile. The synthetic route typically involves the reaction of 6,7-dichloro-1-methyl-1H-indole-2-carboxylic acid with ethyl chloroformate to form an intermediate, which is then reacted with 2-amino-1-cyanovinyl to yield the final product . The reaction conditions include the use of organic solvents such as dimethyl sulfoxide (DMSO) and specific temperature controls to ensure the purity and yield of the compound.

Analyse Chemischer Reaktionen

KH-CB19 durchläuft verschiedene chemische Reaktionen, darunter:

Hemmung der Kinaseaktivität: KH-CB19 hemmt die Phosphorylierung von Serin/Arginin-reichen Proteinen in menschlichen mikrovaskulären Endothelzellen.

Antivirale Aktivität: Es hat die Fähigkeit gezeigt, die Replikation des Influenzavirus zu hemmen.

Bindung an die Kinase-Scharnierregion: Die Verbindung bildet Halogenbindungen mit der Kinase-Scharnierregion, was zu konformativen Veränderungen in der Kinase-Struktur führt.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind DMSO, Ethylchlorformiat und 2-Amino-1-cyanovinyl. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die phosphorylierten oder dephosphorylierten Formen der Zielproteine, abhängig von der spezifischen Kinaseaktivität, die gehemmt wird.

Wissenschaftliche Forschungsanwendungen

KH-CB19 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

KH-CB19 entfaltet seine Wirkung durch Bindung an die ATP-Bindungsstelle von CLK1 und CLK4 in einer nicht-ATP-mimetischen Weise. Diese Bindung führt zur Hemmung der Kinaseaktivität und zur anschließenden Unterdrückung der Phosphorylierung von Serin/Arginin-reichen Proteinen . Die Verbindung beeinflusst auch das Spleißen von Gewebsfaktor-Isoformen, was zu Veränderungen der mRNA-Expressionslevel führt .

Wirkmechanismus

KH-CB19 exerts its effects by binding to the ATP binding site of CLK1 and CLK4 in a non-ATP mimetic fashion. This binding leads to the inhibition of kinase activity and subsequent suppression of phosphorylation of serine/arginine-rich proteins . The compound also affects the splicing of tissue factor isoforms, leading to changes in mRNA expression levels .

Vergleich Mit ähnlichen Verbindungen

KH-CB19 wird mit anderen CLK-Inhibitoren wie TG003 und GPS167 verglichen. Während TG003 ebenfalls CLK-Kinasen hemmt, hat KH-CB19 eine höhere Potenz und Selektivität für CLK1 und CLK4 gezeigt . GPS167 hingegen hat eine andere Kernstruktur und zielt auf zusätzliche Spleißregulatoren . Die einzigartige Bindungsart und die höhere Selektivität von KH-CB19 machen es zu einem wertvollen Werkzeug für die Untersuchung von CLK-Kinase-assoziierten Signalwegen und die Entwicklung gezielter Therapien.

Ähnliche Verbindungen

- TG003

- GPS167

- DYRK1A-Inhibitoren

KH-CB19 zeichnet sich durch seine spezifische Hemmung von CLK1 und CLK4 aus, was es zu einer bevorzugten Wahl für die Forschung macht, die sich auf diese Kinasen konzentriert .

Eigenschaften

IUPAC Name |

ethyl 3-[(E)-2-amino-1-cyanoethenyl]-6,7-dichloro-1-methylindole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2N3O2/c1-3-22-15(21)14-11(8(6-18)7-19)9-4-5-10(16)12(17)13(9)20(14)2/h4-6H,3,18H2,1-2H3/b8-6- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJCGSPAPOTTSF-VURMDHGXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1C)C(=C(C=C2)Cl)Cl)C(=CN)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(C2=C(N1C)C(=C(C=C2)Cl)Cl)/C(=C\N)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

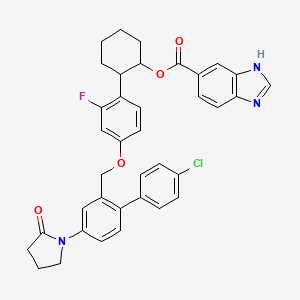

![7-(4,6-ditert-butylpyrimidin-2-yl)-3-[4-(trifluoromethoxy)phenyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B608259.png)

![N-[2,6-dioxo-1-(2-phenylethyl)piperidin-3-yl]-2-methylbutanamide](/img/structure/B608262.png)